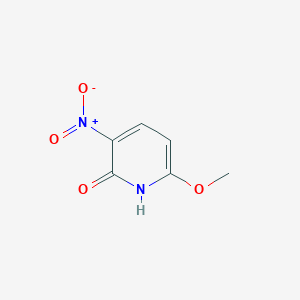

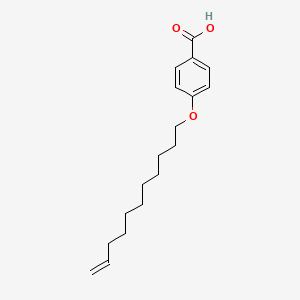

![molecular formula C11H12FN3OS B1307263 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725217-86-7](/img/structure/B1307263.png)

5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole class, which is known for its wide range of biological activities. The presence of a fluorophenoxy group and a thiol moiety in the structure suggests potential for interaction with biological targets, such as enzymes involved in inflammatory processes.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of amidrazones with carbon disulfide or thiocarboxylic acids. In the case of 5-fluoroalkylated 1,2,3-triazoles, a regiospecific 1,3-dipolar cycloaddition reaction is employed, which could be a relevant method for synthesizing the compound . Additionally, the synthesis of S-substituted derivatives of triazole-thiones involves reactions with alkyl, benzyl, and phenacyl halides, which could be adapted for the introduction of the 4-fluorophenoxyethyl group .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been characterized using various techniques, including X-ray diffraction analysis . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict the geometry, vibrational frequencies, and NMR chemical shift values, which can be compared with experimental data for validation .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which modify their chemical properties and biological activity . The presence of a thiol group in the compound suggests potential for further chemical modifications, such as the formation of disulfides or conjugation with electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the triazole ring. The introduction of a fluorophenoxy group is likely to affect the compound's lipophilicity and could enhance its membrane permeability . The thiol group may confer antioxidant properties, as seen in other triazole-thiones with free radical scavenging activity .

Relevant Case Studies

Several studies have evaluated the biological activities of 1,2,4-triazole derivatives, including their role as COX-2 inhibitors with anti-inflammatory effects . The synthesis of alkyl derivatives of triazole-thiones has also been explored for their potential antioxidative activity . Molecular docking studies have been conducted to assess the interaction of triazole derivatives with COX enzymes, providing insights into their anti-inflammatory mechanisms .

Applications De Recherche Scientifique

Antimicrobial Applications

- A study reported the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. These compounds, including derivatives structurally related to 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, showed good to moderate antimicrobial activity against various pathogens, highlighting their potential in antimicrobial therapy (Bayrak et al., 2009).

Synthesis and Structural Analysis

- Researchers have synthesized and evaluated novel 1,2,4-substituted triazoles for their urease and anti-proliferative activity, demonstrating the versatility of triazole derivatives in pharmaceutical research (Ali et al., 2022).

- Another study focused on the analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, including a compound structurally similar to the one . This research provides insights into the molecular stability and potential interactions relevant to drug design (Panini et al., 2014).

Pharmacological Properties

- The cyclization of specific triazole derivatives and their pharmacological properties were investigated, offering insights into the potential central nervous system (CNS) effects of such compounds. This research illustrates the broad applicability of triazole derivatives in medicinal chemistry (Maliszewska-Guz et al., 2005).

Molecular Docking Studies

- Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted to evaluate their efficacy as EGFR inhibitors, showcasing the compound's potential in cancer therapy (Karayel, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3OS/c1-7(10-13-14-11(17)15(10)2)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSMGJBFIRXGBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396691 |

Source

|

| Record name | 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

725217-86-7 |

Source

|

| Record name | 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)